molecular formula C12H14ClF2N B2977831 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1955515-73-7

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B2977831
CAS No.: 1955515-73-7
M. Wt: 245.7
InChI Key: ZCCPCZIEGYGQSB-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound with the molecular formula C12H13F2N.ClH. It is characterized by its bicyclic structure containing a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of a suitable precursor containing a phenyl group and a difluoro moiety under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out at elevated temperatures to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: The compound's unique properties make it useful in various industrial applications, such as materials science and catalysis.

Mechanism of Action

The mechanism by which 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride can be compared with other similar compounds, such as:

  • 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride:

  • 1-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride: This compound does not contain the difluoro groups, leading to variations in reactivity and biological activity.

These comparisons highlight the uniqueness of this compound and its potential for specific applications.

Properties

IUPAC Name

7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N.ClH/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9;/h1-5,10,15H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCPCZIEGYGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2(F)F)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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